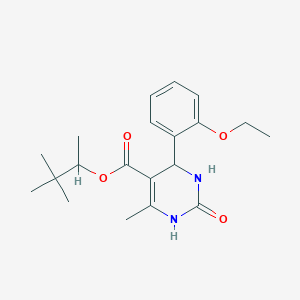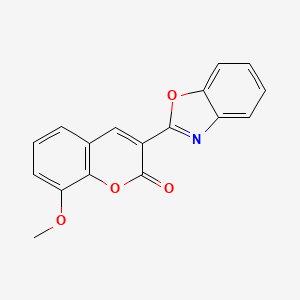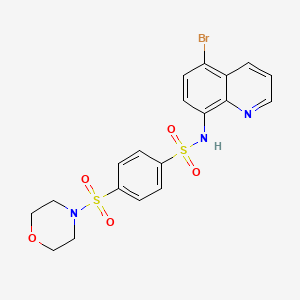![molecular formula C24H25N3O3 B11093183 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/structure/B11093183.png)
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide is a complex organic compound that features both isoindoline and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide typically involves the following steps:
Formation of the Isoindoline Moiety: This can be achieved through the reaction of phthalic anhydride with an amine to form the isoindoline-1,3-dione structure.
Attachment of the Hexanamide Chain: The hexanamide chain can be introduced via an amide coupling reaction using hexanoic acid or its derivatives.
Introduction of the Indole Moiety: The indole group can be attached through a nucleophilic substitution reaction, where the indole derivative reacts with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the carbonyl groups of the isoindoline moiety, potentially forming hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The indole moiety is known to interact with serotonin receptors, while the isoindoline structure might interact with other protein targets. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl chloride
- 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl 4-chlorobenzoate
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile
Uniqueness
What sets 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide apart from these similar compounds is the presence of both the indole and isoindoline moieties, which may confer unique chemical and biological properties. This dual functionality could make it particularly useful in the design of multifunctional molecules for various applications.
Properties
Molecular Formula |
C24H25N3O3 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide |
InChI |
InChI=1S/C24H25N3O3/c28-22(25-14-13-17-16-26-21-11-6-5-8-18(17)21)12-2-1-7-15-27-23(29)19-9-3-4-10-20(19)24(27)30/h3-6,8-11,16,26H,1-2,7,12-15H2,(H,25,28) |
InChI Key |
ZQWUPBCNAYWGMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11093106.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11093107.png)
![3-chloro-N-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11093111.png)
![2-[1-benzyl-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11093119.png)
![5-(4-methylphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B11093134.png)
![(16alpha,20E)-16-(nitromethyl)-20-[(propanoyloxy)imino]pregn-5-en-3-yl acetate](/img/structure/B11093136.png)
![6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11093138.png)
![2-[(4-fluorophenyl)sulfonyl]-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11093139.png)
![(6Z)-6-(4-methoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11093148.png)


![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B11093174.png)

![6-chloro-N-(3-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11093182.png)
